molecular formula C22H19N3O5 B11045192 2-amino-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile CAS No. 893778-78-4

2-amino-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B11045192
CAS No.: 893778-78-4
M. Wt: 405.4 g/mol
InChI Key: RYTFXKISKKYXED-UHFFFAOYSA-N
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Description

2-AMINO-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex organic compound known for its diverse biological activities. The compound features a pyranoquinoline core, which is fused with a trimethoxyphenyl group, making it a significant molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves a multi-step reaction. One common method includes the condensation of 1,3-cyclopentadione, 3,4,5-trimethoxybenzaldehyde, and malononitrile in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinoline core or the trimethoxyphenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic ring.

Scientific Research Applications

2-AMINO-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE apart is its unique combination of a pyranoquinoline core with a trimethoxyphenyl group, which imparts a broad spectrum of biological activities. This makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

893778-78-4

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

2-amino-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C22H19N3O5/c1-27-15-9-8-12(19(28-2)20(15)29-3)16-13(10-23)21(24)30-18-11-6-4-5-7-14(11)25-22(26)17(16)18/h4-9,16H,24H2,1-3H3,(H,25,26)

InChI Key

RYTFXKISKKYXED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2C(=C(OC3=C2C(=O)NC4=CC=CC=C43)N)C#N)OC)OC

Origin of Product

United States

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